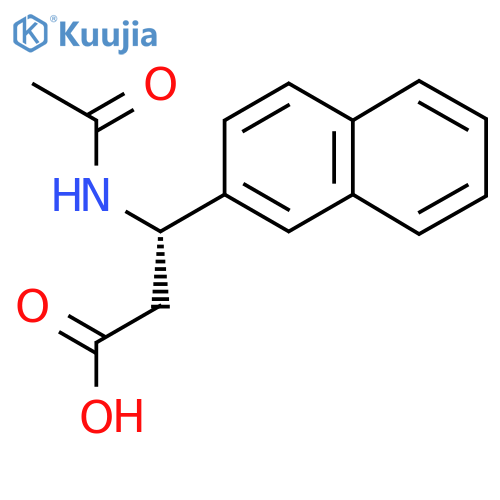

Cas no 1411345-19-1 ((3S)-3-acetamido-3-(naphthalen-2-yl)propanoic acid)

(3S)-3-acetamido-3-(naphthalen-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- (3S)-3-acetamido-3-(naphthalen-2-yl)propanoic acid

- 1411345-19-1

- AKOS012960590

- EN300-23189217

-

- インチ: 1S/C15H15NO3/c1-10(17)16-14(9-15(18)19)13-7-6-11-4-2-3-5-12(11)8-13/h2-8,14H,9H2,1H3,(H,16,17)(H,18,19)/t14-/m0/s1

- InChIKey: XYEOAWXZXRJIPC-AWEZNQCLSA-N

- ほほえんだ: OC(C[C@@H](C1C=CC2C=CC=CC=2C=1)NC(C)=O)=O

計算された属性

- せいみつぶんしりょう: 257.10519334g/mol

- どういたいしつりょう: 257.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 342

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

(3S)-3-acetamido-3-(naphthalen-2-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-23189217-0.1g |

(3S)-3-acetamido-3-(naphthalen-2-yl)propanoic acid |

1411345-19-1 | 95% | 0.1g |

$904.0 | 2024-06-20 | |

| Enamine | EN300-23189217-0.5g |

(3S)-3-acetamido-3-(naphthalen-2-yl)propanoic acid |

1411345-19-1 | 95% | 0.5g |

$987.0 | 2024-06-20 | |

| Enamine | EN300-23189217-5.0g |

(3S)-3-acetamido-3-(naphthalen-2-yl)propanoic acid |

1411345-19-1 | 95% | 5.0g |

$2981.0 | 2024-06-20 | |

| Enamine | EN300-23189217-5g |

(3S)-3-acetamido-3-(naphthalen-2-yl)propanoic acid |

1411345-19-1 | 5g |

$2981.0 | 2023-09-15 | ||

| Enamine | EN300-23189217-1g |

(3S)-3-acetamido-3-(naphthalen-2-yl)propanoic acid |

1411345-19-1 | 1g |

$1029.0 | 2023-09-15 | ||

| Enamine | EN300-23189217-0.25g |

(3S)-3-acetamido-3-(naphthalen-2-yl)propanoic acid |

1411345-19-1 | 95% | 0.25g |

$946.0 | 2024-06-20 | |

| Enamine | EN300-23189217-0.05g |

(3S)-3-acetamido-3-(naphthalen-2-yl)propanoic acid |

1411345-19-1 | 95% | 0.05g |

$864.0 | 2024-06-20 | |

| Enamine | EN300-23189217-10.0g |

(3S)-3-acetamido-3-(naphthalen-2-yl)propanoic acid |

1411345-19-1 | 95% | 10.0g |

$4421.0 | 2024-06-20 | |

| Enamine | EN300-23189217-10g |

(3S)-3-acetamido-3-(naphthalen-2-yl)propanoic acid |

1411345-19-1 | 10g |

$4421.0 | 2023-09-15 | ||

| Enamine | EN300-23189217-2.5g |

(3S)-3-acetamido-3-(naphthalen-2-yl)propanoic acid |

1411345-19-1 | 95% | 2.5g |

$2014.0 | 2024-06-20 |

(3S)-3-acetamido-3-(naphthalen-2-yl)propanoic acid 関連文献

-

Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756

-

Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

7. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

(3S)-3-acetamido-3-(naphthalen-2-yl)propanoic acidに関する追加情報

Comprehensive Overview of (3S)-3-acetamido-3-(naphthalen-2-yl)propanoic acid (CAS No. 1411345-19-1): Properties, Applications, and Research Insights

The compound (3S)-3-acetamido-3-(naphthalen-2-yl)propanoic acid (CAS No. 1411345-19-1) is a chiral organic molecule featuring a naphthalene ring system and an acetamido functional group. Its unique structure makes it a subject of interest in pharmaceutical research, particularly in the development of enzyme inhibitors and bioactive small molecules. The S-configuration at the stereocenter further enhances its potential for stereoselective synthesis and drug design.

Recent studies highlight the growing demand for chiral building blocks like (3S)-3-acetamido-3-(naphthalen-2-yl)propanoic acid in medicinal chemistry. Researchers are exploring its role in modulating protein-protein interactions and as a precursor for peptidomimetics. Its naphthalene moiety contributes to enhanced lipophilicity, which is critical for improving cell membrane permeability in drug candidates. This aligns with current trends in optimizing ADME properties (Absorption, Distribution, Metabolism, Excretion) for next-generation therapeutics.

The synthesis of 1411345-19-1 typically involves asymmetric catalysis or enzymatic resolution to achieve high enantiomeric purity. Analytical techniques such as HPLC and NMR spectroscopy are employed to confirm its structural integrity. Notably, its carboxylic acid group allows for further derivatization, enabling the creation of amide bonds or ester prodrugs—a strategy widely used to enhance oral bioavailability.

In the context of AI-driven drug discovery, (3S)-3-acetamido-3-(naphthalen-2-yl)propanoic acid has been flagged in computational screenings for targeted cancer therapies. Its scaffold is being investigated for potential kinase inhibition, a hot topic given the rise of precision medicine. Additionally, its compatibility with click chemistry protocols makes it valuable for chemical biology applications, such as proteomics and bioconjugation.

From an industrial perspective, the compound’s stability under ambient conditions and solubility in polar aprotic solvents (e.g., DMSO) facilitate its handling in high-throughput screening. Regulatory databases classify it as a non-hazardous research chemical, though standard laboratory safety protocols should always be followed. As the demand for tailor-made intermediates grows, CAS 1411345-19-1 exemplifies how structural diversification can address unmet needs in drug development pipelines.

Environmental and green chemistry considerations are also shaping its applications. Recent patents disclose methods to synthesize derivatives of (3S)-3-acetamido-3-(naphthalen-2-yl)propanoic acid using biocatalysts, reducing reliance on heavy metal catalysts. This resonates with the pharmaceutical industry’s push toward sustainable synthesis—a frequently searched topic among organic chemists and process engineers.

In summary, 1411345-19-1 represents a versatile scaffold bridging academic research and industrial innovation. Its relevance to fragment-based drug design, chemical probes, and metabolite analysis ensures continued interest. For researchers querying "chiral naphthalene derivatives in drug discovery" or "acetamido propanoic acid applications," this compound offers a compelling case study in modern molecular optimization.

1411345-19-1 ((3S)-3-acetamido-3-(naphthalen-2-yl)propanoic acid) 関連製品

- 22581-87-9(Pyridine,4-(1-methylethyl)-, 1-oxide)

- 942309-06-0((3R,4R)-3,4-dimethoxypyrrolidine;hydrochloride)

- 860301-38-8(1-(6-Bromopyridin-2-yl)-1H-benzo[d]imidazol-6-amine)

- 1270068-90-0(Benzenemethanamine, 4-(cyclopentyloxy)-α-ethenyl-, (αS)-)

- 952107-73-2(Methyl 4-(4,4,4-trifluorobutanoyl)benzoate)

- 2172219-71-3(3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid)

- 2229615-06-7(5-(2-bromo-6-fluorophenyl)-1,2-oxazol-4-amine)

- 2761321-18-8(BRD4-BD1-IN-1)

- 1803574-06-2(2,6-Difluoro-4-(1H-pyrazol-3-yl)phenol)

- 882073-22-5(1-(4-Chlorophenyl)-3-(4-fluorophenyl)sulfanyl-1-propanone)